N-Chloroacetylisonipecotic acid
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Overview
Description
N-Chloroacetylisonipecotic acid is a chemical compound with the molecular formula C8H12ClNO3 and a molecular weight of 205.64 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its chloroacetyl group attached to isonipecotic acid, which is a derivative of piperidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloroacetylisonipecotic acid typically involves the chloroacetylation of isonipecotic acid. This process can be carried out using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chloroacetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Chloroacetylisonipecotic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield isonipecotic acid and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, ethanol, and water are frequently used solvents.
Catalysts: Bases like triethylamine or sodium hydroxide can catalyze the reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include N-substituted isonipecotic acid derivatives.
Hydrolysis Products: Isonipecotic acid and chloroacetic acid are the primary products of hydrolysis.
Scientific Research Applications
N-Chloroacetylisonipecotic acid is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It finds use in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Chloroacetylisonipecotic acid involves its interaction with nucleophilic sites on proteins and enzymes. The chloroacetyl group can form covalent bonds with amino acid residues, leading to modifications that affect the function and activity of the target proteins. This property makes it valuable in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-Chloroacetylglycine: Similar in structure but with a glycine backbone instead of isonipecotic acid.
N-Chloroacetylproline: Another related compound with a proline backbone.
Uniqueness
N-Chloroacetylisonipecotic acid is unique due to its piperidine ring structure, which imparts distinct chemical properties and reactivity compared to other chloroacetylated amino acids. This uniqueness makes it particularly useful in specific biochemical applications where other compounds may not be as effective .
Properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-5-7(11)10-3-1-6(2-4-10)8(12)13/h6H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQVHRULPWCLOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365832 |
Source
|
Record name | N-Chloroacetylisonipecotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318280-69-2 |
Source
|
Record name | N-Chloroacetylisonipecotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroacetyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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